

The Structure-Activity Relationship of 5-MeO-DPT: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-N,N-dipropyltryptamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive properties, which are presumed to be mediated primarily through its interaction with serotonin receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-MeO-DPT, dissecting the molecular features that govern its pharmacological profile. By examining the influence of the 5-methoxy group, the N,N-dipropyl substitution, and the core tryptamine scaffold, this document aims to provide researchers and drug development professionals with a detailed understanding of how structural modifications impact receptor affinity, functional activity, and metabolic stability. This guide synthesizes current knowledge, presents key experimental data, and outlines methodologies for the further investigation of 5-MeO-DPT and its analogs.

Introduction

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a lesser-known member of the tryptamine family, a class of compounds that includes the endogenous neurotransmitter serotonin and a variety of psychedelic substances.^[1] Its chemical structure is characterized by an indole ring with a methoxy group at the 5-position and an ethylamine side chain with two propyl groups attached to the terminal amine. These structural features are critical

determinants of its interaction with biological targets, primarily the serotonin 5-HT_{1A} and 5-HT_{2A} receptors, where it acts as a potent agonist.^[1] Understanding the intricate relationship between the molecular architecture of 5-MeO-DPT and its biological activity is paramount for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with tailored pharmacological profiles.

This guide will navigate the complexities of 5-MeO-DPT's SAR, beginning with a detailed examination of its chemical structure and leading into a thorough discussion of its pharmacodynamics and pharmacokinetics.

The Molecular Architecture of 5-MeO-DPT: A Structural Dissection

The pharmacological properties of 5-MeO-DPT are intrinsically linked to its three key structural components: the indole ring system, the 5-methoxy substitution, and the N,N-dipropylaminoethyl side chain.

The Tryptamine Scaffold: The Foundation for Serotonergic Activity

The tryptamine core, an indole ring connected to an ethylamine group at the C3 position, is the foundational structure that confers affinity for serotonin receptors. This scaffold mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to bind to and activate various 5-HT receptor subtypes.

The 5-Methoxy Group: A Key Potentiator of Affinity and Activity

The presence of a methoxy (-OCH₃) group at the 5-position of the indole ring is a common feature among several potent psychedelic tryptamines, such as 5-MeO-DMT. This substitution significantly influences the molecule's electronic properties and its interaction with the receptor binding pocket. The 5-methoxy group is believed to enhance affinity, particularly for the 5-HT_{1A} receptor.

The N,N-Dipropyl Side Chain: Modulating Receptor Selectivity and Potency

The nature of the alkyl substituents on the terminal amine of the tryptamine side chain plays a crucial role in modulating receptor selectivity and functional potency. In 5-MeO-DPT, the two propyl groups are a distinguishing feature. Compared to the smaller methyl groups in 5-MeO-DMT, the bulkier propyl groups can alter the binding orientation and interaction with specific amino acid residues within the receptor. This modification can influence the relative affinity for 5-HT_{1A} versus 5-HT_{2A} receptors and can also impact the efficacy of receptor activation.

Pharmacodynamics: Receptor Interactions and Functional Outcomes

5-MeO-DPT's psychoactive effects are primarily attributed to its activity as an agonist at serotonin receptors, most notably the 5-HT_{2A} and 5-HT_{1A} subtypes.

Receptor Binding Profile

While specific quantitative binding data for 5-MeO-DPT is not extensively available in the peer-reviewed literature, qualitative reports and data from closely related analogs indicate that it is a potent agonist at both 5-HT_{1A} and 5-HT_{2A} receptors.^[1] To illustrate the structure-activity relationships within the 5-methoxytryptamine class, the following table presents binding affinities (K_i) and functional potencies (EC₅₀) for a series of related compounds. This data, from a recent comprehensive study, highlights the impact of varying N-alkyl substituents on receptor interaction.

Table 1: Receptor Binding Affinities (K_i) and Functional Potencies (EC₅₀) of 5-Methoxytryptamine Analogs

Compound	5-HT1AR Ki (nM)	5-HT2AR Ki (nM)	SERT Ki (nM)	5-HT2AR Calcium Mobilization EC50 (nM)
5-MeO-DMT	2.57 ± 0.09	105 ± 22	14,510 ± 2925	5.28 ± 1.87
5-MeO-MET	3.11 ± 0.51	94.1 ± 16.7	7710 ± 3378	4.46 ± 0.06
5-MeO-DET	4.93 ± 0.62	128 ± 4	10,410 ± 970	17.1 ± 5.1
5-MeO-DIPT	15.8 ± 1.3	399 ± 49	1618 ± 475	6.21 ± 1.25

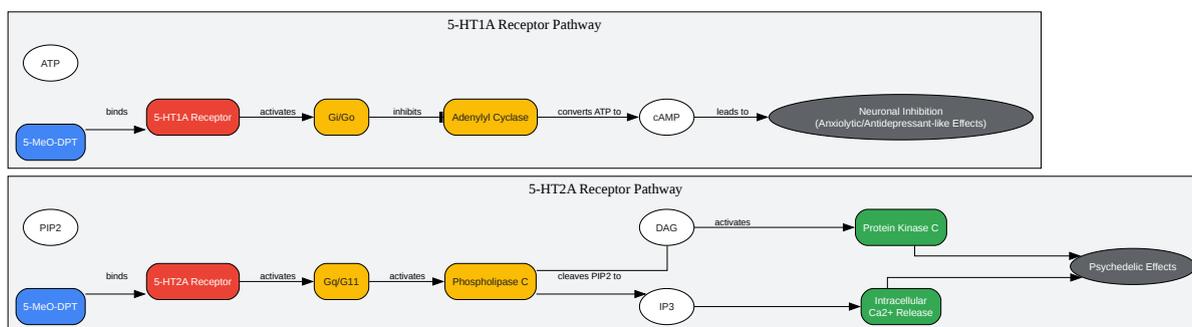
Data adapted from a 2024 study on serotonergic 5-MeO-DMT derivatives.[2] Note that 5-MeO-DPT was not included in this specific study, but the data for 5-MeO-DIPT (diisopropyl) provides valuable insight into the effect of larger alkyl groups.

This data illustrates that increasing the size of the N-alkyl substituents from methyl (DMT) to isopropyl (DIPT) generally leads to a decrease in affinity for the 5-HT1A and 5-HT2A receptors. It is plausible that the n-propyl groups of 5-MeO-DPT would confer a pharmacological profile that lies somewhere between that of 5-MeO-DET and 5-MeO-DIPT.

Downstream Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by 5-MeO-DPT initiates distinct intracellular signaling cascades.

- 5-HT2A Receptor Signaling:** The 5-HT2A receptor is a Gq/G11-coupled receptor. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.
- 5-HT1A Receptor Signaling:** The 5-HT1A receptor is a Gi/Go-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is generally associated with neuronal inhibition and is thought to contribute to the anxiolytic and antidepressant effects of some serotonergic compounds.



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Figure 1: Signaling pathways of 5-MeO-DPT at 5-HT_{2A} and 5-HT_{1A} receptors.

Pharmacokinetics: The Influence of Structure on Metabolism

The metabolic fate of 5-MeO-DPT is a critical aspect of its overall pharmacological profile, influencing the duration and intensity of its effects. While specific metabolic studies on 5-MeO-DPT are limited, extrapolation from related tryptamines, such as 5-MeO-DIPT, provides valuable insights. The primary metabolic pathways for N,N-dialkylated tryptamines involve enzymatic modification by cytochrome P450 (CYP450) enzymes in the liver.

Key metabolic transformations likely include:

- N-dealkylation: The sequential removal of the propyl groups from the nitrogen atom to form N-propyl-5-methoxytryptamine and subsequently 5-methoxytryptamine.

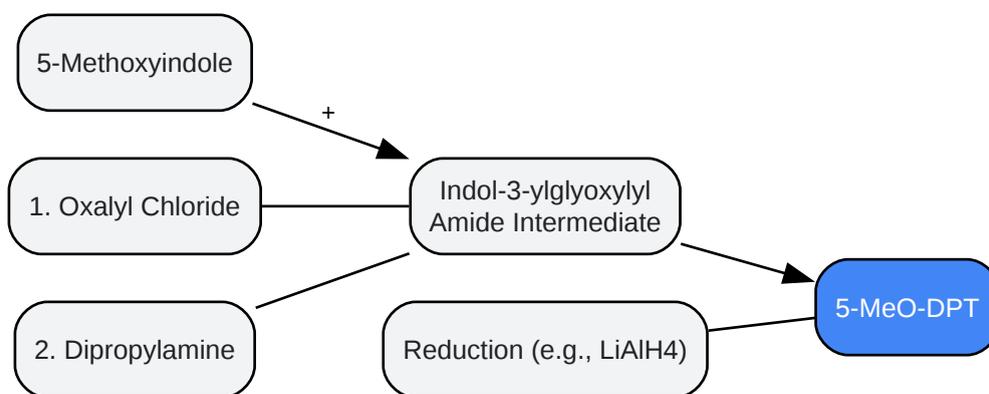
- O-demethylation: The removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-dipropyltryptamine (5-HO-DPT), also known as bufotenine dipropyl analog.
- Hydroxylation: The addition of a hydroxyl group to the indole ring or the alkyl side chains.

The size and nature of the N-alkyl groups can influence the rate and primary route of metabolism, thereby affecting the pharmacokinetic parameters of the compound.

Synthesis of 5-MeO-DPT

The synthesis of 5-MeO-DPT can be achieved through several established methods for tryptamine synthesis. A common and effective route involves the reaction of 5-methoxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with dipropylamine to yield a ketoamide, which is subsequently reduced to afford 5-MeO-DPT.

General Synthetic Scheme



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Figure 2: General synthetic route to 5-MeO-DPT.

Experimental Protocol: Synthesis of 5-MeO-DPT (Adapted from Speeter-Anthony Tryptamine Synthesis)

Step 1: Formation of the Indol-3-ylglyoxylyl Chloride

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, dissolve 5-methoxyindole in anhydrous diethyl ether under an

inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the cooled indole solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which time a yellow precipitate of the indol-3-ylglyoxylyl chloride should form.

Step 2: Amidation with Dipropylamine

- To the stirred suspension from Step 1, add a solution of dipropylamine in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- The reaction mixture will contain the precipitated ketoamide.

Step 3: Reduction of the Ketoamide

- In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
- Carefully add the ketoamide from Step 2 to the LAH suspension in portions.
- Reflux the reaction mixture for 4-6 hours.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 5-MeO-DPT freebase.

Step 4: Purification

- The crude product can be purified by column chromatography on silica gel or by conversion to a crystalline salt (e.g., fumarate or hydrochloride) and recrystallization.

Experimental Methodologies for SAR Analysis

The elucidation of the SAR of 5-MeO-DPT and its analogs relies on a suite of in vitro and in vivo assays.

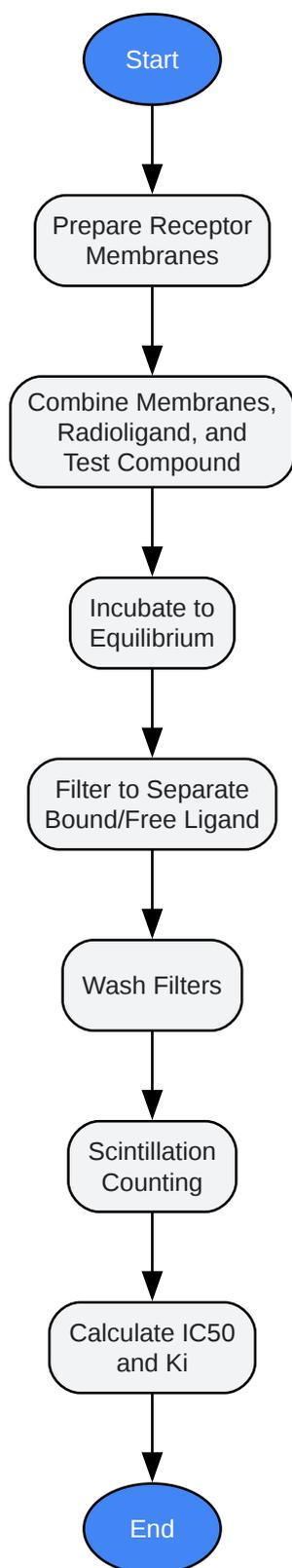
Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i) of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors

- **Membrane Preparation:** Prepare cell membranes from cell lines stably expressing the human 5-HT_{1A} or 5-HT_{2A} receptor.
- **Assay Buffer:** Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).
- **Competition Assay:** In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT_{1A} or [³H]ketanserin for 5-HT_{2A}), and varying concentrations of the unlabeled test compound (5-MeO-DPT or analog).
- **Incubation:** Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.



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Figure 3: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, providing information on its potency (EC50) and efficacy (Emax).

Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

- **Cell Culture:** Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.
- **Compound Preparation:** Prepare serial dilutions of the test compound (5-MeO-DPT or analog).
- **Baseline Reading:** Measure the baseline fluorescence of the cells using a fluorescence plate reader.
- **Compound Addition:** Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.
- **Data Acquisition:** Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.
- **Data Analysis:** Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The structure-activity relationship of 5-MeO-DPT is a multifaceted interplay between its tryptamine scaffold, the 5-methoxy substituent, and the N,N-dipropyl side chain. While the tryptamine core provides the necessary framework for serotonin receptor interaction, the 5-methoxy group appears to enhance potency, particularly at the 5-HT1A receptor. The N,N-dipropyl groups, in comparison to smaller alkyl substituents, likely modulate receptor selectivity and potency, although more specific quantitative data for 5-MeO-DPT is needed to fully delineate its unique pharmacological profile. The methodologies outlined in this guide provide a framework for the continued investigation of 5-MeO-DPT and the rational design of novel tryptamine-based therapeutics. A deeper understanding of the SAR of this and related

compounds will be instrumental in advancing the fields of neuropharmacology and psychedelic medicine.

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